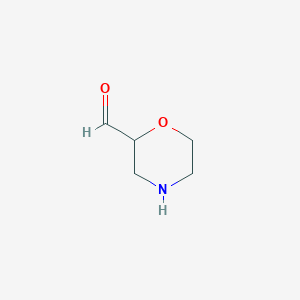

Morpholine-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

37396-49-9 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

morpholine-2-carbaldehyde |

InChI |

InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2 |

InChI Key |

CADBWPMBEYCJFU-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CN1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Morpholine 2 Carbaldehyde

Nucleophilic Addition Reactions of the Aldehyde Group

The aldehyde functional group in morpholine-2-carbaldehyde is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. evitachem.com These nucleophilic addition reactions are fundamental to its utility in synthesis, allowing for the introduction of a wide array of functional groups.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. evitachem.com Subsequent protonation of the oxygen atom yields the final addition product. Common nucleophilic addition reactions include:

Formation of Alcohols: Reaction with organometallic reagents (e.g., Grignard reagents, organolithium compounds) or reduction with hydride reagents (e.g., sodium borohydride) converts the aldehyde to a primary or secondary alcohol, respectively.

Formation of Cyanohydrins: Addition of hydrogen cyanide (or a cyanide salt) leads to the formation of a cyanohydrin, a valuable intermediate for synthesizing alpha-hydroxy acids and other derivatives.

Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.

The reactivity of the aldehyde can be influenced by the steric and electronic properties of the morpholine (B109124) ring. evitachem.com The presence of the ring structure may introduce steric hindrance, and the electron-withdrawing nature of the ether oxygen can affect the electrophilicity of the carbonyl carbon. wikipedia.org

Condensation Reactions Involving the Carbaldehyde Moiety

This compound readily participates in condensation reactions, which are characterized by the addition of a nucleophile to the carbonyl group followed by the elimination of a small molecule, typically water. These reactions are crucial for constructing larger molecules and heterocyclic systems.

Imine and Enamine Formation: The aldehyde reacts with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. evitachem.comwikipedia.org The morpholine nitrogen itself is a secondary amine, but intramolecular condensation is less common than intermolecular reactions with other amines. Enamines generated from morpholine derivatives are key intermediates in organocatalysis. wikipedia.org A ruthenium-catalyzed multicomponent reaction, for instance, can involve the in situ generation of an enamine from morpholine and an aldehyde. marquette.edu

Acetal and Hemiacetal Formation: In the presence of alcohols, especially under acidic conditions, the aldehyde group can form hemiacetals and subsequently acetals. evitachem.com This reaction is often used as a method for protecting the aldehyde group during other synthetic transformations.

Cannizzaro Reaction: For related structures lacking alpha-hydrogens, such as 4-benzylthis compound, the Cannizzaro reaction can occur in the presence of a strong base. smolecule.com This disproportionation reaction results in the simultaneous oxidation to a carboxylic acid and reduction to an alcohol. smolecule.com

The efficiency of these condensation reactions is dependent on factors such as the choice of solvent, temperature, and the presence of catalysts. evitachem.com

Oxidation and Reduction Pathways of the Formyl Group and Morpholine Nitrogen

The formyl group and the morpholine nitrogen can undergo both oxidation and reduction, providing pathways to a variety of other functionalized morpholine derivatives.

Formyl Group Transformations:

Oxidation: The aldehyde (formyl) group can be readily oxidized to a carboxylic acid using a range of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com Milder, more selective methods, such as the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant like bis(acetoxy)iodobenzene (BIAB), are also effective for converting the corresponding alcohol precursor into the aldehyde, highlighting the accessibility of this oxidation state. nih.govfrontiersin.org

Reduction: The formyl group can be reduced to a hydroxymethyl group (an alcohol). This is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, in the synthesis of morpholine-based catalysts, amino alcohols are common precursors to the final aldehyde product, implying the reverse reduction is a standard transformation. nih.gov

Morpholine Nitrogen Transformations:

Basicity and Nucleophilicity: The morpholine nitrogen behaves as a typical secondary amine, though its basicity and nucleophilicity are attenuated by the electron-withdrawing inductive effect of the ether oxygen. wikipedia.org This makes it less basic than piperidine (B6355638), for example. csic.es Despite this, it readily reacts with electrophiles like benzoyl halides. acs.org

Oxidation: The nitrogen atom can be oxidized. For example, morpholine derivatives can form stable chloramines. wikipedia.org Enzymatic oxidation is also possible; the oxidoreductase laccase can catalyze the reaction of morpholine's secondary amino group with para-dihydroxylated aromatic systems. nih.gov

Role of Morpholine-Based Scaffolds in Organocatalysis

The morpholine scaffold is a significant structural motif in the field of asymmetric organocatalysis, where small chiral organic molecules are used to catalyze stereoselective reactions. frontiersin.orgresearchgate.net While historically less utilized than pyrrolidine (B122466) or piperidine cores, recent research has highlighted the potential of morpholine-based catalysts, particularly in reactions proceeding through an enamine intermediate. nih.govfrontiersin.org

Enamine catalysis involves the reaction of a carbonyl compound (an aldehyde or ketone) with a secondary amine catalyst to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product.

Mechanistic studies have revealed key differences between morpholine-based catalysts and their more common pyrrolidine-based counterparts. nih.govfrontiersin.org

Nucleophilicity: The reactivity of morpholine-enamines is generally lower. This is attributed to two main factors: the electron-withdrawing effect of the ring oxygen, which reduces the electron density on the nitrogen, and the pronounced pyramidalization of the nitrogen atom, which decreases the p-character of its lone pair and thus hinders the formation of a highly nucleophilic enamine. nih.govfrontiersin.orgresearchgate.net

Reaction Pathway: In the 1,4-addition of aldehydes to nitroalkenes, the mechanism can proceed through different intermediates. Hypotheses include the formation of a zwitterionic species or a cycloaddition pathway leading to a dihydrooxazine oxide intermediate. nih.gov Computational studies on β-morpholine amino acid catalysts suggest a transition state that, despite the inherent limitations of the morpholine ring, allows for efficient catalysis. researchgate.net The conformation of the enamine intermediate, specifically the direction of nitrogen pyramidalization, has a profound effect on the stereoselectivity of the reaction. ethz.ch

Morpholine-based organocatalysts have proven effective in asymmetric 1,4-addition reactions (Michael additions), particularly the addition of aldehydes to nitroolefins. researchgate.net This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of chiral γ-nitro carbonyl compounds.

Recent studies have introduced new β-morpholine amino acids as highly efficient catalysts for this transformation. nih.govfrontiersin.org These catalysts can achieve quantitative conversion with low catalyst loading (e.g., 1 mol%) and produce the desired products with excellent yields, high diastereoselectivity, and good to excellent enantioselectivity. nih.govfrontiersin.org The presence of a carboxylic acid group on the catalyst has been shown to be crucial for its activity. frontiersin.org

| Catalyst | Aldehyde | Nitroolefin | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |

| Catalyst I | Butyraldehyde | trans-β-Nitrostyrene | >99 | 99:1 | 96 |

| Catalyst I | Isovaleraldehyde | trans-β-Nitrostyrene | >99 | 99:1 | 99 |

| Catalyst I | Butyraldehyde | (E)-1-Nitro-2-(p-tolyl)ethene | >99 | 99:1 | 97 |

| Catalyst I | Butyraldehyde | (E)-2-(4-Chlorophenyl)-1-nitroethene | >99 | 99:1 | 95 |

| Data derived from studies on β-morpholine amino acid catalysts. nih.govfrontiersin.org Catalyst I refers to a specific stereoisomer of a β-morpholine amino acid. d.r. = diastereomeric ratio; ee = enantiomeric excess. |

Ring-Opening and Rearrangement Reactions of Morpholine Derivatives

While the morpholine ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, providing access to different molecular architectures.

Oxidative Ring-Opening: A method for the oxidative cleavage of the C(sp³)–C(sp³) bond in N-aryl morpholine derivatives has been developed using visible light as an energy source and molecular oxygen as the terminal oxidant. google.com This reaction proceeds under mild conditions, avoiding the need for transition metals or harsh oxidants, and yields formamidoethyl formate (B1220265) derivatives with good functional group tolerance. google.com

Ring-Opening of Morpholine-2,5-diones: Derivatives such as morpholine-2,5-diones can undergo ring-opening reactions. For example, reactions with certain organotin compounds (R₂SnX₂) lead to ring-opening, though polymerization may be terminated by the formation of kinetically stable products. rsc.org

Ring-Opening of Aziridines to Form Morpholines: A common synthetic strategy for forming the morpholine ring involves the ring-opening of activated aziridines. This can be achieved via an S(N)2-type nucleophilic attack by a halogenated alcohol, followed by base-mediated intramolecular cyclization. researchgate.net Gold(I) catalysts can also promote a tandem reaction involving the nucleophilic ring-opening of an aziridine (B145994) with a propargyl alcohol, followed by cyclization and isomerization to form unsaturated morpholine derivatives. rsc.org

Claisen Rearrangement: Lewis acid-catalyzed reactions can be used to generate morpholines, and in some cases, these reaction pathways can be diverted to produce Claisen rearrangement products. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Morpholine-2-carbaldehyde as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it an attractive starting material for the asymmetric synthesis of complex molecules. The synthesis of enantiomerically pure chiral morpholines is of significant interest due to their prevalence in drug candidates and other bioactive compounds nih.gov. While direct applications of this compound as the primary chiral building block in the total synthesis of natural products are not extensively documented in readily available literature, the synthesis of related chiral morpholine (B109124) derivatives highlights the importance of this structural motif.

For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines, catalyzed by a bisphosphine-rhodium complex, has been developed to produce a variety of 2-substituted chiral morpholines with high enantioselectivities (up to 99% ee) and in quantitative yields nih.govrsc.org. These products can serve as key intermediates for bioactive compounds nih.gov. Another approach involves the practical and high-yielding synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals using a pseudoephedrine auxiliary rsc.orgresearchgate.net. This method, catalyzed by a Brønsted acid, provides morpholinone products that can be converted into chiral 1,2-amino alcohols rsc.orgresearchgate.net.

These examples underscore the value of the chiral morpholine scaffold in synthetic chemistry. Although a direct lineage from this compound is not explicitly detailed in these specific syntheses, they establish the significance of this class of compounds as valuable chiral building blocks.

Integration into Polymeric and Supramolecular Architectures

The aldehyde functionality of this compound presents opportunities for its incorporation into larger polymeric and supramolecular structures. While direct polymerization of this compound is not widely documented, related morpholine derivatives have been successfully used to create polymers. For instance, morpholine-2,5-diones, which can be derived from amino acids, undergo ring-opening polymerization to produce biodegradable polydepsipeptides researchgate.net. These polymers, containing both ester and amide linkages, are being explored for biomedical applications researchgate.net.

The aldehyde group in this compound could potentially be utilized in polycondensation reactions. Polycondensation is a process of forming polymers from the combination of different monomers, often with the release of a small molecule like water melscience.com. Monomers with at least two functional groups are typically required for this process melscience.com. The aldehyde group of this compound could react with other difunctional monomers to form a polymer chain. For example, the reaction of aldehydes with amines and elemental sulfur in the presence of a catalyst has been used to synthesize polythioamides researchgate.net. This suggests a potential route for integrating this compound into polymeric structures.

Precursor in the Synthesis of Agrochemicals and Dyes

In the field of dyes, the synthesis of azo dyes often involves a diazotization reaction followed by a coupling reaction with an electron-rich compound jchemrev.comjchemrev.comnih.govresearchgate.net. While a direct synthesis of an azo dye using this compound as the coupling component is not explicitly described, novel heterocyclic azo dyes have been synthesized from various precursors jchemrev.comnih.gov. For example, azo dyes containing a pyrrole moiety have been synthesized by reacting a diazonium salt with 1-H-pyrrole-2-carbaldehyde nih.gov. This suggests the potential for this compound to act as a coupling component in the synthesis of novel azo dyes. The general two-step process for creating azo dyes involves the diazotization of a primary aromatic amine and subsequent coupling with a suitable aromatic compound jchemrev.comnih.gov.

Computational and Spectroscopic Studies in Chemical Research

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides indispensable tools for investigating molecular properties that can be challenging to measure experimentally. For morpholine-based systems, these methods offer deep insights into conformational preferences, reaction pathways, and biological interactions.

Conformational Analysis and Energetics of Morpholine (B109124) Systems

The biological activity and reactivity of cyclic molecules like morpholine-2-carbaldehyde are intrinsically linked to their three-dimensional structure. The morpholine ring predominantly adopts a chair conformation. Computational studies, often employing methods like Density Functional Theory (DFT), are used to determine the relative energies of different conformers. researchgate.netnih.gov

Elucidation of Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are pivotal in mapping the reaction coordinates and identifying the transition states of chemical transformations. This is particularly relevant for understanding the catalytic activity of morpholine derivatives. For instance, in organocatalysis, morpholine-based catalysts are used to promote reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov

Computational modeling of these reactions reveals the formation of key intermediates, such as enamines. The geometry and energy of these intermediates and the associated transition states determine the reaction rate and stereochemical outcome. Studies have shown that the pronounced pyramidalization of the nitrogen atom in morpholine enamines, along with the electron-withdrawing effect of the ring oxygen, decreases their nucleophilicity compared to analogous pyrrolidine-based catalysts. nih.gov By modeling the transition states, researchers can rationalize the observed diastereoselectivity and enantioselectivity of these reactions. nih.gov

Prediction of Reactivity and Selectivity in Synthetic Pathways

Building on mechanistic insights, computational models can predict the reactivity and site selectivity of reactions involving this compound. The inherent electronic properties of the morpholine ring—namely the basicity of the secondary amine and the influence of the ether oxygen—govern its reactivity. researchgate.net For example, the nitrogen lone pair's ionization potential, which can be calculated computationally, serves as a measure of its gas-phase basicity and nucleophilicity. researchgate.net

In the context of complex synthetic routes, predicting which C–H bond in an aromatic substrate will be functionalized is a significant challenge. Modern computational approaches, including the use of graph-convolutional neural networks trained on large reaction databases, can now predict site selectivity with high accuracy for various C-H functionalization tasks. rsc.orgchemrxiv.org Such models learn the subtle electronic and steric features that direct a reaction to a specific position, allowing chemists to prioritize synthetic strategies that are likely to yield the desired product with high selectivity. rsc.org These predictive tools are invaluable for designing efficient syntheses of complex molecules derived from this compound.

Ligand-Enzyme Interaction Studies for Scaffold Optimization

The morpholine scaffold is frequently incorporated into drug candidates to optimize their binding to target enzymes and improve pharmacokinetic properties. researchgate.net Molecular docking and molecular dynamics (MD) simulations are essential computational techniques used to visualize and analyze these interactions at an atomic level. nih.govnih.gov

These studies reveal how the morpholine ring orients itself within the enzyme's active site. For example, in the design of inhibitors for bovine carbonic anhydrase-II, docking studies showed that the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the amino acid residue Trp5. nih.gov Similarly, MD simulations can elucidate the dynamic behavior of the ligand-enzyme complex, confirming the stability of key interactions over time. nih.govnih.gov This detailed understanding of binding modes allows medicinal chemists to rationally design modifications to the this compound scaffold to enhance potency and selectivity for a given biological target. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

While computational methods provide predictive power, spectroscopic techniques offer direct experimental evidence of molecular structure and reaction dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining molecular structure and is particularly useful for assigning stereochemistry. nih.gov In morpholine systems, the chair conformation leads to distinct signals for axial and equatorial protons. The ¹H NMR spectrum of the parent morpholine typically shows two complex multiplets, often appearing as pseudo-triplets, which arise from the fixed conformation of the ring. stackexchange.com This characteristic pattern is a hallmark of the morpholine scaffold.

For derivatives like this compound, NMR is essential for confirming the relative stereochemistry of substituents. The diastereomeric ratio of products from stereoselective reactions, such as aldol (B89426) reactions, can be determined directly from the integration of signals in the crude ¹H NMR spectrum. researchgate.net Furthermore, advanced 2D NMR techniques like COSY, HSQC, and NOESY can be used to unequivocally establish the connectivity and spatial proximity of atoms, which is crucial for assigning the structure of complex products derived from morpholine precursors. mdpi.com

NMR is also a non-invasive and quantitative tool for real-time reaction monitoring. nih.govnih.gov By acquiring a series of ¹H NMR spectra at regular time intervals, chemists can track the disappearance of starting materials (e.g., this compound) and the appearance of products. illinois.edumagritek.com This allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions to maximize yield. nih.govmagritek.com

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used in chemical research for both real-time reaction monitoring and the structural confirmation of final products. Its high sensitivity, speed, and ability to provide molecular weight and structural information make it invaluable for studying compounds like this compound. researchgate.net

In the context of synthesizing this compound, mass spectrometry can be employed to track the progress of the reaction. By continuously or periodically sampling the reaction mixture, researchers can monitor the depletion of starting materials and the formation of the desired product. The key identifier for this compound in the mass spectrum would be its molecular ion peak. Given its molecular formula, C₅H₉NO₂, the expected molecular weight is approximately 115.13 g/mol . nist.gov Therefore, in positive-ion mode, one would typically monitor for the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 116.1.

Table 1: Expected Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₅H₉NO₂ | 115.13 | Molecular Ion |

| [M+H]⁺ | C₅H₁₀NO₂ | 116.14 | Protonated Molecule (Common in ESI, CI) |

Data is illustrative and based on the compound's molecular formula.

Upon completion of the reaction, mass spectrometry is crucial for product confirmation. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental composition and confirming that the product has the correct molecular formula (C₅H₉NO₂).

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of this compound (e.g., m/z 116.1) is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For morpholine derivatives, characteristic fragmentation pathways often involve the cleavage of the morpholine ring or bonds adjacent to it. core.ac.uk The analysis of these fragment ions helps to unequivocally confirm the presence of the morpholine core and the carbaldehyde group, ensuring the correct isomer has been synthesized.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. innovatechlabs.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated that reveals the characteristic vibrational frequencies of the chemical bonds within the compound. upi.edu For this compound, the spectrum would be expected to display a combination of absorption bands corresponding to the morpholine ring and the aldehyde functional group.

The analysis of an FTIR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). innovatechlabs.comupi.edu The functional group region is particularly useful for identifying key structural components.

Key expected absorptions for this compound include:

Aldehyde Group (CHO): The most prominent feature of the aldehyde is the strong, sharp C=O stretching absorption, which for a saturated aldehyde typically appears around 1730 cm⁻¹. pressbooks.publibretexts.org Another diagnostic feature is the aldehydic C-H stretch, which usually manifests as two distinct, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹. pressbooks.pubijsr.net

Morpholine Ring: The N-H bond of the secondary amine in the morpholine ring is expected to show a stretching vibration in the 3500–3300 cm⁻¹ range; this peak is typically sharper and less intense than the broad O-H band of an alcohol. pressbooks.publibretexts.org The C-H bonds of the methylene (B1212753) (CH₂) groups in the ring will produce strong stretching absorptions in the 3000–2850 cm⁻¹ region. libretexts.orgresearchgate.net Additionally, the C-O-C ether linkage within the ring will have a characteristic stretching band, typically found in the 1250-1050 cm⁻¹ region of the fingerprint area.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Secondary Amine | N-H | Stretch | 3500 - 3300 | Medium, Sharp |

| Alkane | C-H | Stretch | 3000 - 2850 | Strong |

| Aldehyde | C-H | Stretch | ~2850 and ~2750 | Weak to Medium |

| Aldehyde | C=O | Stretch | ~1730 | Strong, Sharp |

This table is a prediction based on characteristic functional group absorption frequencies. pressbooks.publibretexts.orgmasterorganicchemistry.com

By comparing the experimental FTIR spectrum of a synthesized product with these expected values, a researcher can confirm the presence of the necessary functional groups, thereby verifying the successful synthesis of this compound. The absence of bands from starting materials (e.g., a broad O-H band if starting from an alcohol) would provide further evidence of reaction completion.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Morpholine-2-carbaldehyde, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reductive amination of morpholine with glyoxal derivatives or oxidation of morpholine-2-methanol. Reaction conditions (e.g., temperature, catalysts like Pd/C or TEMPO) must be optimized to minimize side products. Purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥95% purity threshold) and characterize via H/C NMR (peaks at δ 9.6–9.8 ppm for aldehyde protons) and mass spectrometry (MW 129.16 g/mol). Cross-reference synthetic protocols with computational models (e.g., DFT) to predict reaction pathways .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at controlled temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via UV-Vis spectroscopy (aldehyde absorbance at ~280 nm) and GC-MS for volatile byproducts. Use Arrhenius kinetics to extrapolate shelf-life. Note: Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ kinetic studies (e.g., stopped-flow techniques) to track reaction rates with nucleophiles (e.g., amines, hydrazines). Use H NMR titration to identify intermediates (e.g., hemiaminals). Computational modeling (DFT or MD simulations) can elucidate transition states and steric effects from the morpholine ring. Compare experimental results with in silico predictions to resolve discrepancies .

Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?

- Methodological Answer : Systematically replicate solubility experiments using standardized protocols (e.g., shake-flask method at 25°C). Validate solvent purity via Karl Fischer titration. Use Hansen solubility parameters (HSPs) to correlate solubility with solvent polarity. Address contradictions by analyzing impurities (e.g., residual morpholine) via LC-MS and adjusting purification steps. Cross-reference with literature using databases like Reaxys or SciFinder .

Q. What strategies are effective for integrating this compound into multi-step synthetic pathways (e.g., heterocycle formation)?

- Methodological Answer : Design stepwise protocols with orthogonal protecting groups (e.g., silyl ethers for aldehydes). Monitor intermediates via TLC and IR spectroscopy (C=O stretch at ~1700 cm). Optimize catalytic systems (e.g., organocatalysts for asymmetric induction). Use DOE (Design of Experiments) to evaluate factors like solvent polarity and reaction time. Validate scalability using microreactor systems .

Data Analysis and Interpretation

Q. How should researchers address variability in bioactivity data for this compound derivatives?

- Methodological Answer : Apply statistical tools (ANOVA, PCA) to identify outliers. Validate biological assays (e.g., IC measurements) with positive controls and triplicate runs. Use cheminformatics (e.g., QSAR models) to correlate structural modifications (e.g., substituent electronegativity) with activity trends. Reconcile discrepancies by revisiting synthetic protocols (e.g., enantiomeric purity) .

Q. What computational methods are most reliable for predicting the electronic properties of this compound?

- Methodological Answer : Compare DFT (B3LYP/6-311+G(d,p)) and ab initio (MP2) methods to calculate HOMO-LUMO gaps and electrostatic potentials. Validate against experimental UV-Vis and cyclic voltammetry data. Use solvent effect models (COSMO-RS) for accuracy in polar environments. Cross-check with X-ray crystallography (if available) for conformational validation .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 129.16 g/mol | |

| Aldehyde Proton Shift (H NMR) | δ 9.6–9.8 ppm | |

| Stability (25°C, dry) | >6 months (with 0.1% BHT) | |

| Solubility in DMSO | 45 mg/mL (shake-flask, 25°C) |

Guidance for Researchers

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) over commercial databases. Use CAS SciFinder for patent landscapes .

- Ethical Compliance : Adhere to ACS guidelines for chemical safety and data transparency. Document synthetic hazards (e.g., aldehyde toxicity) in protocols .

- Collaboration : Engage crystallographers for structural elucidation and computational chemists for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.